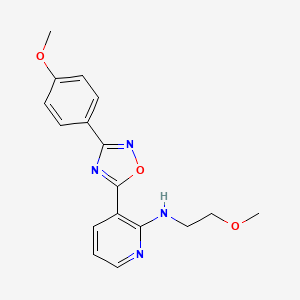
N-(2-methoxyethyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine, also known as MEOX or MEOX2, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MEOX is a heterocyclic compound that contains a pyridine ring, an oxadiazole ring, and a phenyl group. The compound has been synthesized using various methods, and its biological effects have been studied extensively.
作用機序
The mechanism of action of N-(2-methoxyethyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is not fully understood. However, it has been proposed that the compound exerts its biological effects by interacting with various molecular targets such as enzymes, receptors, and DNA. This compound has been shown to inhibit the activity of certain enzymes such as topoisomerase II, which is involved in DNA replication and transcription. The compound has also been reported to bind to certain receptors such as the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis, inhibit cell proliferation, and reduce oxidative stress. This compound has also been shown to modulate the activity of certain signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. In addition, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using N-(2-methoxyethyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine in lab experiments is its high purity and stability. The compound can be synthesized in large quantities and stored for extended periods without significant degradation. In addition, this compound has been shown to have low toxicity in vitro, making it a suitable candidate for further biological studies. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and cellular uptake.
将来の方向性
There are several future directions for research on N-(2-methoxyethyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine. One potential avenue is the development of this compound-based fluorescent probes for imaging various biological targets in vivo. Another direction is the evaluation of this compound as a potential drug candidate for the treatment of various diseases such as cancer and viral infections. In addition, further studies are needed to elucidate the mechanism of action of this compound and its interactions with various molecular targets.
合成法
The synthesis of N-(2-methoxyethyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves the reaction of 2-aminopyridine with 4-methoxyphenyl isocyanate and 2-(2-methoxyethoxy)acetic acid hydrazide in the presence of a catalyst. The reaction yields this compound as a yellow solid with a melting point of 214-215°C. The purity of the compound can be determined using various analytical techniques such as HPLC, NMR, and mass spectrometry.
科学的研究の応用
N-(2-methoxyethyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been studied for its potential applications in various fields such as medicinal chemistry, fluorescent imaging, and material science. In medicinal chemistry, this compound has been evaluated for its anticancer, antiviral, and antibacterial properties. The compound has shown promising results in inhibiting the growth of cancer cells and viruses in vitro. In addition, this compound has been used as a fluorescent probe for imaging various biological targets such as amyloid-beta plaques, reactive oxygen species, and mitochondria. The compound has also been incorporated into polymer matrices for the development of luminescent materials.
特性
IUPAC Name |
N-(2-methoxyethyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-22-11-10-19-16-14(4-3-9-18-16)17-20-15(21-24-17)12-5-7-13(23-2)8-6-12/h3-9H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSALRFZBIDRZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=CC=N1)C2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-methylbenzoyl)-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7707356.png)
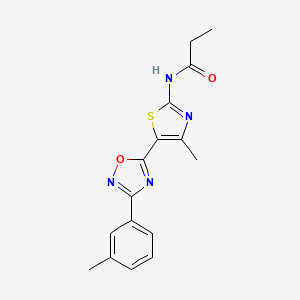

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7707370.png)

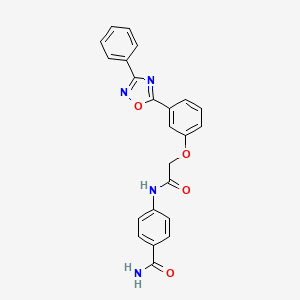



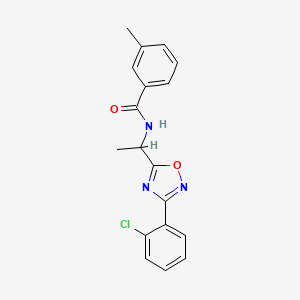
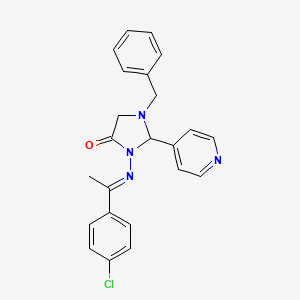
![8-bromo-N-(2,4-dimethylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7707441.png)

![3-(4-fluorophenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707457.png)
